molecular formula C12H11NO3 B13819867 4-(4-Hydroxyanilino)benzene-1,3-diol

4-(4-Hydroxyanilino)benzene-1,3-diol

Cat. No.: B13819867
M. Wt: 217.22 g/mol
InChI Key: ZFKWYJVNSUDRKM-UHFFFAOYSA-N
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Description

4-(4-Hydroxyanilino)benzene-1,3-diol is an aromatic organic compound that belongs to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups and an anilino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyanilino)benzene-1,3-diol can be achieved through several methods. One common approach involves the reaction of 4-nitrophenol with aniline in the presence of a reducing agent such as sodium dithionite. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyanilino)benzene-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous solvents.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions include quinones, amino derivatives, and various substituted benzene compounds. These products have significant applications in organic synthesis and industrial processes.

Scientific Research Applications

4-(4-Hydroxyanilino)benzene-1,3-diol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyanilino)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and anilino group play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Catechol (1,2-dihydroxybenzene): Similar in structure but with hydroxyl groups in the ortho position.

    Resorcinol (1,3-dihydroxybenzene): Similar in structure with hydroxyl groups in the meta position.

    Hydroquinone (1,4-dihydroxybenzene): Similar in structure with hydroxyl groups in the para position.

Uniqueness

4-(4-Hydroxyanilino)benzene-1,3-diol is unique due to the presence of both hydroxyl and anilino groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its similar compounds.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

4-(4-hydroxyanilino)benzene-1,3-diol

InChI

InChI=1S/C12H11NO3/c14-9-3-1-8(2-4-9)13-11-6-5-10(15)7-12(11)16/h1-7,13-16H

InChI Key

ZFKWYJVNSUDRKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)O)O)O

Origin of Product

United States

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